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Compound of Interest

Compound Name: Cesium iodate

Cat. No.: B079846 Get Quote

A Comprehensive Structural Comparison of Alkali Metal Iodates for Researchers and Drug

Development Professionals

The alkali metal iodates (MIO₃, where M = Li, Na, K, Rb, Cs) represent a fascinating class of

inorganic compounds with diverse crystal structures and intriguing physical properties. Their

utility in fields ranging from nonlinear optics to piezoelectric applications necessitates a

thorough understanding of their structural nuances. This guide provides an objective, data-

driven comparison of the crystal structures of lithium iodate (LiIO₃), sodium iodate (NaIO₃),

potassium iodate (KIO₃), rubidium iodate (RbIO₃), and cesium iodate (CsIO₃), supported by

crystallographic data and detailed experimental methodologies.

Comparative Analysis of Crystallographic Data
The structural variations among the alkali metal iodates are primarily dictated by the increasing

ionic radius of the alkali metal cation, which leads to different packing arrangements and

coordination environments. A summary of the key crystallographic parameters is presented

below.
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Property
Lithium
Iodate (α-
LiIO₃)

Sodium
Iodate
(NaIO₃)

Potassium
Iodate
(KIO₃)

Rubidium
Iodate (α-
RbIO₃)

Cesium
Iodate
(CsIO₃)

Crystal

System
Hexagonal Orthorhombic Trigonal

Rhombohedr

al
Orthorhombic

Space Group P6₃[1] Pnma[2] R3m[3] R3m[4] Pmn2₁[5]

Lattice

Parameters

a = 5.481 Å, c

= 5.171 Å[6]

a = 5.71 Å, b

= 6.37 Å, c =

8.01 Å[2]

a = 4.532 Å,

α = 88.694°

a = 4.628 Å,

α = 88.783°

[4]

a = 6.3959 Å,

b = 5.7475 Å,

c = 8.1286

Å[7]

Unit Cell

Volume (Å³)
134.5 291.5 92.5 98.9 298.2

Alkali Metal

C.N.
6[1] 6[2][8] 9 12 12[5]

Iodine Atom

C.N.
3[1] 3[2] 3 3 3[5]

I-O Bond

Lengths (Å)
1.81[1] 1.80, 1.82[2]

~1.75 -

1.82[9]
- 1.83[5]

O-I-O Bond

Angles (°)
- - - - -

Piezoelectric

Modulus

kt=0.51,

k15=0.60[10]
- -

‖eij‖max:

1.07527

C/m²[4]

-

Non-linear

Optical

Properties

SHG

active[11]
-

SHG active,

d333=11.0,

d311=2.1,

d322=2.2

(relative to

KDP)[12]

SHG

active[13][14]
-
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Note: Some data for bond angles and specific piezoelectric/NLO coefficients were not available

in the search results. The unit cell volume was calculated from the provided lattice parameters.

Structural Trends and Relationships
The relationship between the increasing size of the alkali metal cation and the resulting crystal

structure is a key takeaway from this comparison. As we move down the group from Lithium to

Cesium, the increase in ionic radius necessitates a higher coordination number for the cation to

achieve a stable crystal lattice. This trend directly influences the overall crystal system.

Lithium Iodate (LiIO₃) Sodium Iodate (NaIO₃) Potassium Iodate (KIO₃) Rubidium Iodate (RbIO₃) Cesium Iodate (CsIO₃)

Hexagonal
P6₃

C.N. (Li): 6

Orthorhombic
Pnma

C.N. (Na): 6

Increasing Cation Size
Trigonal

R3m
C.N. (K): 9

Increasing Cation Size
Rhombohedral

R3m
C.N. (Rb): 12

Increasing Cation Size
Orthorhombic

Pmn2₁
C.N. (Cs): 12

Increasing Cation Size
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Caption: Trend in crystal structure and cation coordination number with increasing alkali metal

cation size.

Experimental Protocols
The crystallographic data presented in this guide are primarily determined using single-crystal

X-ray diffraction. Below is a detailed methodology for a typical experiment.

Experimental Workflow: Single-Crystal X-ray Diffraction
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Crystal Selection & Mounting

Data Collection
(Diffractometer)

Centered in X-ray beam

Data Reduction

Integration of reflection intensities

Structure Solution

Correction for experimental factors

Structure Refinement

Initial atomic positions determined

Crystallographic Information File (CIF)

Minimization of differences between observed and calculated structure factors

Click to download full resolution via product page

Caption: A typical workflow for crystal structure determination using single-crystal X-ray

diffraction.

1. Crystal Growth and Selection:

High-quality single crystals of the alkali metal iodates are grown from aqueous solutions

using methods such as slow evaporation or temperature reduction.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b079846?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A suitable crystal, typically 0.1-0.3 mm in size, with well-defined faces and no visible defects,

is selected under a polarizing microscope.

2. Crystal Mounting:

The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.

3. Data Collection:

The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray

source (e.g., Mo Kα radiation).

The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the

atoms.

A series of diffraction images are collected as the crystal is rotated through a range of

angles.

4. Data Reduction:

The intensities of the diffraction spots are integrated from the collected images.

Corrections are applied for factors such as Lorentz-polarization effects, absorption, and

crystal decay.

5. Structure Solution and Refinement:

The positions of the heavy atoms (iodine and the alkali metal) are determined from the

diffraction data using direct methods or Patterson synthesis.

The positions of the lighter oxygen atoms are located from difference Fourier maps.

The structural model is then refined using a least-squares method to minimize the difference

between the observed and calculated structure factors, resulting in the final atomic

coordinates, bond lengths, and bond angles.

This comprehensive comparison provides a foundational understanding of the structural

diversity within the alkali metal iodate family, offering valuable insights for researchers and
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professionals in materials science and drug development. The provided data and experimental

protocols serve as a robust resource for further investigation and application of these versatile

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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